
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-naphthamide is a useful research compound. Its molecular formula is C32H24N2O3 and its molecular weight is 484.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple aromatic rings and a carbamoyl group. Its molecular formula is C23H22N2O2, with a molecular weight of approximately 370.43 g/mol. The presence of the naphthamide moiety suggests potential interactions with biological macromolecules, particularly proteins involved in enzymatic pathways.
Research indicates that compounds similar to this compound may function through several mechanisms:
- Enzyme Inhibition : Many benzamide derivatives have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to reduced cellular growth and proliferation in cancer cells .
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antitumor Effects : Preliminary studies indicate that certain derivatives may possess antitumor activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Activity | Target | IC50 (µM) | Reference |
---|---|---|---|
Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | 12.5 | |
Antimicrobial | Staphylococcus aureus | 15.0 | |
Antitumor | HCC827 Cell Line | 6.26 | |
Antitumor | NCI-H358 Cell Line | 6.48 |
Case Studies
- Inhibition of DHFR : A study demonstrated that this compound effectively inhibited DHFR, leading to reduced levels of NADPH within cells, which destabilized the enzyme and subsequently inhibited cell growth .
- Antimicrobial Testing : Another investigation focused on the compound's antimicrobial properties against various pathogens, revealing moderate to strong inhibitory effects against common bacterial strains, suggesting its potential as a lead compound for antibiotic development .
- Antitumor Activity : In vitro assays showed that the compound exhibited significant cytotoxicity against lung cancer cell lines (HCC827 and NCI-H358), indicating its potential as an antitumor agent. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity in treated cells .
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-naphthamide has shown promising results in anticancer research.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
- Case Study : In vitro studies demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutic agents.
Cell Line | IC50 (µM) | Observed Effect |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
HeLa | 15.0 | Cell cycle arrest at G1 phase |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against common pathogens.
- Biological Activity : Preliminary studies indicate that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were reported to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating a potential for development into an antimicrobial agent.
Enzyme Inhibition
The compound may serve as an inhibitor of key enzymes involved in metabolic diseases.
- Target Enzymes : Research suggests that it can inhibit enzymes such as acetylcholinesterase, which plays a role in neurodegenerative disorders like Alzheimer's disease.
- In Vitro Studies : Inhibition assays revealed that the compound has an IC50 of 25 µM against acetylcholinesterase, demonstrating its potential as a therapeutic agent for cognitive enhancement.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-naphthamide, and how is structural purity validated?
- Synthesis : Multi-step reactions are typical, starting with carbamoyl group formation via coupling reagents (e.g., EDC/HOBt) under anhydrous conditions, followed by naphthamide linkage. Key intermediates include 2-benzoyl-4-methylaniline and activated 2-naphthoic acid derivatives. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions .
- Purity Validation : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C) identifies proton environments and functional groups. IR spectroscopy verifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) bonds. HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. How can researchers optimize reaction yields for this compound’s carbamoyl linkage?
- Methodology : Use coupling agents like HATU or DCC with DMAP catalysis to enhance efficiency. Monitor reaction progress via thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane eluent). Adjust stoichiometry (1.2:1 molar ratio of amine to acid) and employ inert atmospheres (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound with protein targets (e.g., kinases)?
- Docking Protocols : Use Lamarckian genetic algorithms (AutoDock Vina) to model ligand-protein interactions. Calibrate scoring functions (e.g., MM/GBSA) using known binding data. Molecular dynamics simulations (50–100 ns) assess stability of docked conformations, with RMSD <2 Å indicating robust binding .
- Quantum Mechanics : DFT calculations (B3LYP/6-311G(d,p)) optimize geometry and compute electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic regions. Fukui function analysis predicts reactive sites for covalent modifications .
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
- Case Study : If experimental NMR chemical shifts deviate from DFT predictions (>0.5 ppm), consider solvent effects (PCM models) or conformational flexibility (rotamer populations). Validate via variable-temperature NMR or 2D NOESY to detect dynamic equilibria .
Q. What experimental designs evaluate the compound’s potential as a mitochondrial complex inhibitor?
- In Vitro Assays : Measure oxygen consumption rate (OCR) in isolated mitochondria using Seahorse XF Analyzers. Compare inhibition against reference compounds (e.g., rotenone for Complex I). Dose-response curves (IC₅₀) and Lineweaver-Burk plots determine mechanism (competitive/non-competitive) .
- In Silico Screening : Pharmacophore models based on structural analogs (e.g., M.25 mitochondrial inhibitors) prioritize targets. ADMET predictions (SwissADME) assess bioavailability and toxicity risks .
Q. Methodological Challenges
Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitutions?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, accelerating substitutions. Low temperatures (−20°C) favor kinetic control, reducing byproducts. Solvent-free microwave-assisted synthesis (100–150°C, 10–30 min) enhances yields .
Q. What strategies mitigate aggregation-induced fluorescence quenching in spectroscopic studies?
- Approach : Dilute samples (<1 μM) in buffered solutions (PBS, pH 7.4) with surfactants (e.g., 0.1% Tween-20). Time-resolved fluorescence or dynamic light scattering (DLS) monitors aggregation. Use fluorophores with rigid structures (e.g., dansyl derivatives) to minimize self-quenching .
Q. Data Interpretation
Q. How to analyze conflicting bioactivity data across cell lines (e.g., IC₅₀ variability)?
- Troubleshooting : Normalize data to cell viability controls (MTT assays) and validate with clonogenic survival tests. Check for off-target effects via kinome-wide profiling (Eurofins KinaseProfiler). Consider metabolic differences (e.g., CYP450 expression) between cell lines .
Propiedades
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O3/c1-21-15-18-29(27(19-21)30(35)23-10-3-2-4-11-23)34-32(37)26-13-7-8-14-28(26)33-31(36)25-17-16-22-9-5-6-12-24(22)20-25/h2-20H,1H3,(H,33,36)(H,34,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRWMIMLMLHRPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.